molecular formula C8H14ClNO B13506540 1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride

1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride

Cat. No.: B13506540
M. Wt: 175.65 g/mol
InChI Key: QHBOBBPTSDYDHB-UHFFFAOYSA-N
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Description

1-{6-Oxabicyclo[321]oct-3-en-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of an oxabicyclo ring system, which is a fused ring structure containing an oxygen atom

Preparation Methods

The synthesis of 1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride typically involves several steps. One common method starts with the preparation of the oxabicyclo[3.2.1]oct-3-en-1-yl precursor, which is then subjected to amination reactions to introduce the methanamine group. The final step involves the conversion of the free base to its hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .

Comparison with Similar Compounds

1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c9-5-8-3-1-2-7(4-8)10-6-8;/h1-2,7H,3-6,9H2;1H

InChI Key

QHBOBBPTSDYDHB-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1(CO2)CN.Cl

Origin of Product

United States

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